molecular formula C21H17FN6O2 B2897834 2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2380177-42-2

2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2897834
CAS No.: 2380177-42-2
M. Wt: 404.405
InChI Key: DFWHXCYWNKLPMS-UHFFFAOYSA-N
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Description

2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a benzotriazole moiety, an azetidine ring, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the benzotriazole derivative. Benzotriazole can be introduced into the molecule through various reactions, such as the reaction of benzotriazole with acyl chlorides or anhydrides . The azetidine ring is then formed through cyclization reactions, often involving intermediates like azirines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions or enzyme active sites, while the azetidine and pyridazinone rings can participate in various biochemical interactions. These interactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one can significantly alter its chemical properties, such as its reactivity and binding affinity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, which can be advantageous in drug development.

Properties

IUPAC Name

2-[1-[2-(benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2/c22-15-5-3-4-14(10-15)17-8-9-20(29)28(24-17)16-11-26(12-16)21(30)13-27-19-7-2-1-6-18(19)23-25-27/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWHXCYWNKLPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3N=N2)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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